

Confirming the Structure of 2-Iodo-5-phenylthiophene Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *2-Iodo-5-phenylthiophene*

Cat. No.: *B1311669*

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For researchers and professionals in drug development and materials science, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of **2-Iodo-5-phenylthiophene** derivatives, complete with experimental protocols and representative data.

X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.^{[1][2]} This technique is considered the gold standard for structural confirmation, provided that high-quality single crystals can be obtained.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two distinct thiophene derivatives to illustrate the nature of the data obtained. While specific data for **2-Iodo-5-phenylthiophene** is not publicly available, these examples serve as a reference for the expected parameters.^[1]

Parameter	Compound 1: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile[1]	Compound 2: (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one[1]
Chemical Formula	$C_{10}H_{12}N_2S$	$C_{29}H_{30}BrClN_4O_3S$
Molecular Weight	192.29 g/mol	629.99 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	$P2_1/c$	$C2$
Unit Cell Dimensions	$a = 9.0415(2) \text{ \AA}$, $b = 8.3294(2) \text{ \AA}$, $c = 13.1283(3) \text{ \AA}$, $\beta = 90.169(2)^\circ$	$a = 33.795(5) \text{ \AA}$, $b = 8.871(5) \text{ \AA}$, $c = 10.039(5) \text{ \AA}$, $\beta = 98.337(5)^\circ$
Unit Cell Volume	988.69(4) \AA^3	2978(2) \AA^3

Experimental Protocol for X-ray Crystallography

- Crystal Growth and Selection: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable crystal is selected and mounted on a goniometer head.[1]
- Data Collection: The crystal is placed in an X-ray diffractometer and cooled (often to 100-120 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and diffraction patterns are collected as the crystal is rotated.[1]
- Data Reduction: The collected images are processed to determine the intensities and positions of the diffraction spots. These are corrected for experimental factors to yield a set of structure factors.[1]
- Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An initial model of the structure is built and then refined iteratively by

adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed structure factors.[\[1\]](#)

- Validation and Analysis: The final refined structure is validated for chemical and crystallographic reasonability. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For **2-Iodo-5-phenylthiophene** derivatives, ^1H and ^{13}C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected NMR Data for **2-Iodo-5-phenylthiophene**

The following table outlines the expected ^1H and ^{13}C NMR spectral data for the parent compound, **2-Iodo-5-phenylthiophene**. The chemical shifts (δ) are reported in parts per million (ppm).

^1H NMR (CDCl_3)	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Thiophene H-3	~ 7.2	d	~ 3.8
Thiophene H-4	~ 7.0	d	~ 3.8
Phenyl H (ortho)	~ 7.5	m	
Phenyl H (meta, para)	~ 7.3	m	

¹³ C NMR (CDCl ₃)	Expected Chemical Shift (δ , ppm)
Thiophene C-2 (Iodo-substituted)	~ 75
Thiophene C-5 (Phenyl-substituted)	~ 145
Thiophene C-3	~ 138
Thiophene C-4	~ 126
Phenyl C (ipso)	~ 134
Phenyl C (ortho, meta, para)	~ 125-129

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Data Acquisition: Transfer the solution to an NMR tube. The spectrum is acquired using a spectrometer, typically operating at a frequency of 300-600 MHz for ¹H NMR.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
- Spectral Analysis: The chemical shifts, multiplicities, coupling constants, and integration values are analyzed to determine the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data for 2-Iodo-5-phenylthiophene

For **2-Iodo-5-phenylthiophene** (C₁₀H₇IS), the presence of iodine (¹²⁷I) is a key diagnostic feature.

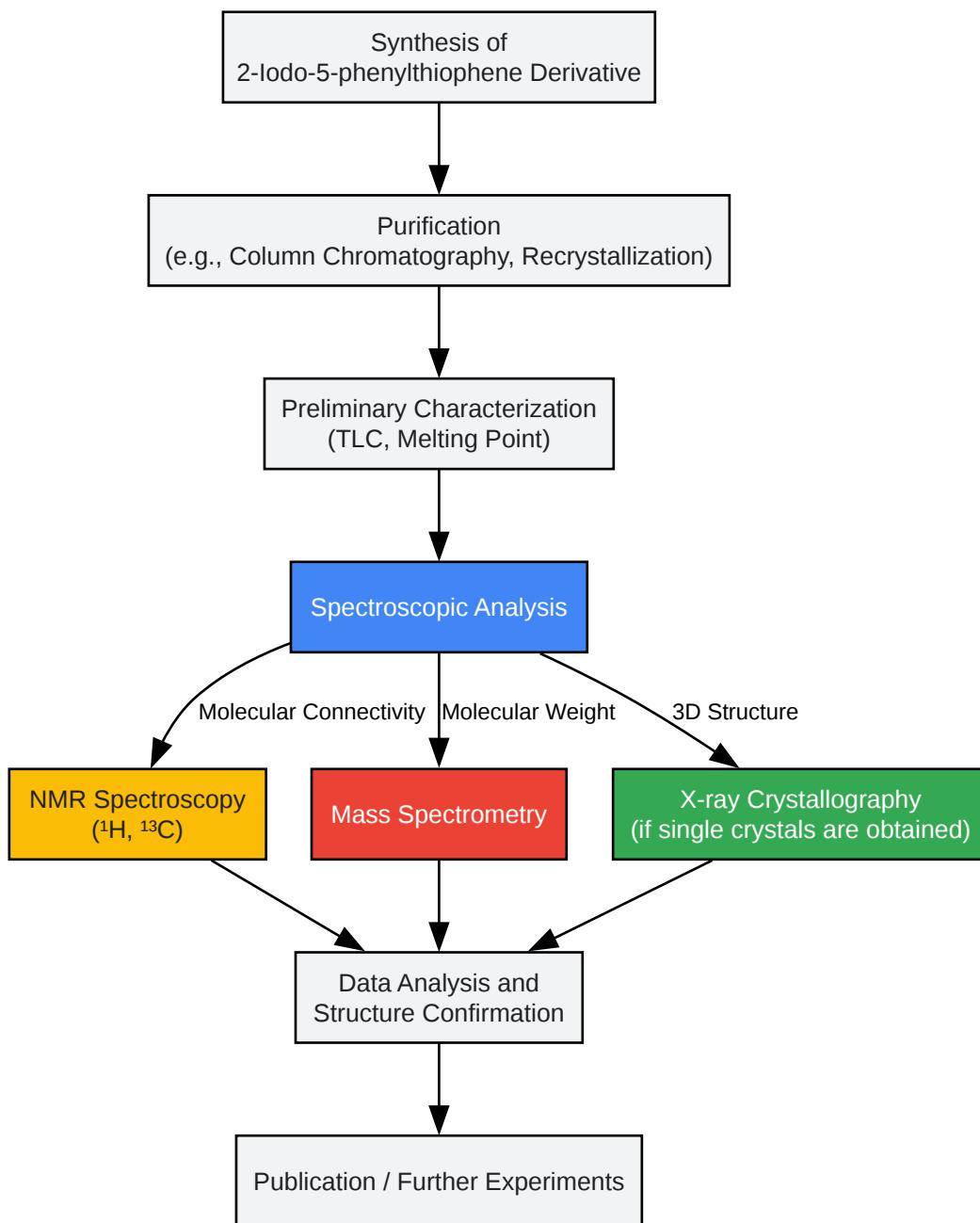
Analysis Type	Expected m/z Value	Interpretation
Molecular Ion (M ⁺)	286.13	Corresponds to the molecular weight of C ₁₀ H ₇ IS. [3]
Key Fragments	159	Loss of iodine ([M-I] ⁺)
127	Iodine cation (I ⁺)	

Experimental Protocol for Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a **2-Iodo-5-phenylthiophene** derivative.



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Caption: Workflow for the synthesis and structural confirmation of a novel compound.

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References

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